molecular formula C16H10ClF2NO B2651514 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone CAS No. 860650-06-2

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

Cat. No. B2651514
CAS RN: 860650-06-2
M. Wt: 305.71
InChI Key: LFVSZRASMCYITK-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone (hereafter referred to as 2C2DFPI) is a compound with a wide variety of scientific research applications. It is a member of the class of compounds known as indoles, which are characterized by a six-membered aromatic ring with a nitrogen atom at the center. 2C2DFPI has been studied for its potential to act as a catalyst in chemical synthesis, as a ligand for coordination chemistry, and as a potential therapeutic agent.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

The utility of diazo compounds, closely related to the chemical structure of interest, has been explored in electrophilic trifluoromethylthiolation reactions. Such reactions are pivotal in synthesizing β-lactam triflones and other trifluoromethylthiolated compounds, highlighting their importance in developing sulfur-containing pharmaceuticals and agrochemicals (Huang et al., 2016).

Synthesis and Biological Evaluation of Chalcone Derivatives

Chalcone derivatives have been synthesized for their potential anti-inflammatory properties, showcasing the compound's utility in medicinal chemistry. The synthesis process often involves reactions with structurally related compounds, underscoring the importance of such chemicals in discovering new therapeutic agents (Rehman, Saini, & Kumar, 2022).

Antibacterial and Antifungal Activities

Research on novel 1H-indole derivatives, including reactions with chloroacetylchloride to produce compounds closely related to the one , has demonstrated significant antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents using similar synthetic pathways (2020).

Development of Chiral Intermediates for Pharmaceuticals

The synthesis of chiral alcohols from ketones, similar to the target compound, has been explored for producing pharmaceutical intermediates, such as those used in the synthesis of Ticagrelor. This research underscores the relevance of such compounds in synthesizing enantiopure drugs, highlighting their role in drug discovery and development (Guo et al., 2017).

Novel Arylene Ether Polymers

The synthesis of novel arylene ether polymers using trifluoromethyl-activated monomers, closely related to the compound of interest, demonstrates the material science applications of such chemicals. These polymers exhibit high glass-transition temperatures and solubility in various organic solvents, indicating their potential use in high-performance materials (Huang et al., 2007).

properties

IUPAC Name

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVSZRASMCYITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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